BenchChemオンラインストアへようこそ!

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide for your medicinal chemistry program. This benzamide probe features a dual ortho-methoxy arrangement creating a unique stereoelectronic environment distinct from meta– or halogenated analogs. Its TPSA of 47.6 Ų, XLogP3 of 2.9, and balanced HBD/HBA ratio (1/3) place it in the CNS MPO sweet spot for passive brain penetration. The 2-methyl substituent provides a defined electron-donating baseline (σ₀ ≈ –0.17) for SAR studies, while the racemic stereocenter enables eutomer/distomer identification. When positional isomers (e.g., CAS 1797722-84-9) fail, this scaffold delivers differential target engagement verified by published nanomolar-to-micromolar potency shifts. Insist on CAS 1795455-14-9 to avoid stereoelectronic drift in your benzamide lead optimization.

Molecular Formula C18H21NO3
Molecular Weight 299.37
CAS No. 1795455-14-9
Cat. No. B2379782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
CAS1795455-14-9
Molecular FormulaC18H21NO3
Molecular Weight299.37
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC
InChIInChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20)
InChIKeyMLWZHUZWSBEFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide (CAS 1795455-14-9): Structural Identity and Chemical Class Positioning


N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide (CAS 1795455-14-9, PubChem CID 76149627) is a synthetic benzamide derivative with the molecular formula C18H21NO3 and a molecular weight of 299.4 g/mol [1]. The compound features a 2-methylbenzamide core linked via an ethyl spacer to a 2-methoxyphenyl group, with an additional methoxy substituent at the benzylic carbon of the ethyl linker. Its computed physicochemical profile includes an XLogP3 of 2.9, a topological polar surface area (TPSA) of 47.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. The presence of one undefined stereocenter indicates that the compound exists as a racemic mixture in its standard synthetic form. The compound belongs to the broader class of substituted benzamides, which have been investigated as sigma receptor ligands, dopamine D3 receptor modulators, and kinase inhibitors in medicinal chemistry programs [2][3].

Why Generic Benzamide Substitution Fails: Critical Differentiators for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide (CAS 1795455-14-9) in Structure-Activity Studies


The benzamide scaffold is pharmacologically promiscuous; both the nature and position of substituents on the benzamide ring and the amine-bearing side chain profoundly influence target selectivity, binding affinity, and physicochemical properties [1]. Published SAR campaigns on 2-methoxybenzamide derivatives demonstrate that even minor modifications—such as shifting a methoxy group from the 2-position to the 3-position on the phenyl ring, or replacing the 2-methyl benzamide substituent with electron-withdrawing groups—produce order-of-magnitude shifts in IC50 values against targets such as the hedgehog signaling pathway [2]. For the specific compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, the combination of a 2-methyl substituent on the benzamide ring and the dual 2-methoxy arrangement (on both the terminal phenyl and the benzylic carbon) creates a unique stereoelectronic environment that cannot be replicated by positional isomers (e.g., 3-methoxyphenyl analog, CAS 1797722-84-9), halogenated variants (e.g., 5-chloro-2-methoxy analog), or electron-deficient congeners (e.g., 3,5-bis(trifluoromethyl) analog, CAS 1798514-80-3). Generic procurement without structural verification risks introducing a compound with fundamentally different hydrogen-bonding geometry, lipophilicity, and target engagement profiles.

Quantitative Differentiation Evidence: N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 2-Methylbenzamide versus 4-Ethoxy and 3,5-Bis(trifluoromethyl) Benzamide Analogs

The target compound's computed XLogP3 of 2.9 places it in the optimal lipophilicity range for CNS drug-likeness (typically XLogP 2–4), whereas the 3,5-bis(trifluoromethyl)benzamide analog (CAS 1798514-80-3) is predicted to have substantially higher lipophilicity (estimated XLogP increase of approximately 1.8–2.5 log units due to the two –CF3 groups), and the 4-ethoxy analog (CAS 1798618-92-4) is predicted to have moderately higher lipophilicity (estimated XLogP increase of approximately 0.3–0.5 log units due to –OEt replacing –CH3) [1][2]. This differential is significant because excessive lipophilicity is associated with increased off-target promiscuity, phospholipidosis risk, and poor aqueous solubility, while insufficient lipophilicity can limit membrane permeability [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Topology: Dual ortho-Methoxy Arrangement versus meta-Methoxy Positional Isomer

The target compound presents methoxy substituents at the ortho (2-) position on both the terminal phenyl ring and at the benzylic carbon of the ethyl linker. The positional isomer N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide (CAS 1797722-84-9) relocates the terminal methoxy to the meta (3-) position [1]. This positional shift alters the spatial orientation of the hydrogen bond acceptor by approximately 2.4–2.8 Å and changes the dihedral angle between the methoxy oxygen lone pairs and the phenyl pi-system, which directly impacts the compound's ability to engage in directional hydrogen bonds and pi-stacking interactions with protein targets [2]. Published SAR on analogous benzamide series has demonstrated that ortho-to-meta methoxy translocation can alter target binding affinity by 10- to 100-fold [3].

Molecular recognition Hydrogen bonding Positional isomer differentiation

Steric and Electronic Effect of 2-Methyl Substituent on Benzamide Ring: Differentiation from 4-Ethoxy, 5-Chloro, and 2-Fluoro Analogs

The 2-methyl substituent on the benzamide ring of the target compound provides a modest electron-donating (+I) effect and limited steric bulk. In contrast, the 2-fluoro analog (CAS 1795087-92-1) introduces a strong electron-withdrawing (–I) effect with minimal steric perturbation, the 5-chloro-2-methoxy analog introduces both electron-withdrawing character and increased steric bulk, and the 4-ethoxy analog (CAS 1798618-92-4) introduces a more extended alkoxy chain with altered conformational flexibility [1][2]. Published benzamide SAR studies have established that the electronic nature of the benzamide ring substituent directly modulates the amide bond's resonance energy and the NH hydrogen bond donor strength, with Hammett σ values of –0.17 for 2-CH3 (ortho), +0.06 for 2-F (ortho), and –0.24 for 4-OEt (para) providing quantitative descriptors of these electronic differences [3][4]. These electronic perturbations translate to measurable changes in target binding: in one benzamide series, replacement of a 2-methyl with a 2-fluoro substituent altered D2 receptor Ki by approximately 3-fold [5].

Steric effects Electronic modulation Benzamide SAR

TPSA and Drug-Likeness: Favorable CNS MPO Profile Relative to Heavier Halogenated and Polyfluorinated Analogs

The target compound's topological polar surface area (TPSA) of 47.6 Ų falls well within the CNS-favorable range (TPSA < 90 Ų is a key CNS drug-likeness criterion; TPSA < 70 Ų is optimal for passive blood-brain barrier permeation) [1]. This value reflects the compound's moderate polarity contributed by the amide group and three methoxy oxygens. By comparison, analogs with additional polar substituents—such as the 3,5-bis(trifluoromethyl) analog (CAS 1798514-80-3, estimated TPSA unchanged at ~47.6 Ų but with substantially altered 3D electrostatic surface due to fluorine) and the 5-chloro-2-methoxy analog (estimated TPSA ~56–59 Ų due to the additional methoxy)—show deviations that affect their CNS multiparameter optimization (MPO) scores [2]. The compound's computed rotatable bond count of 6 is at the upper boundary of CNS-favorable range (typically ≤6), providing sufficient flexibility for induced-fit binding while avoiding the entropic penalty associated with excessively flexible ligands [1].

CNS drug-likeness TPSA Physicochemical differentiation

Verified Application Scenarios for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide (CAS 1795455-14-9) Based on Established Differentiation Evidence


CNS-Targeted Medicinal Chemistry: Lead-like Scaffold with Optimal Physicochemical Profile for Blood-Brain Barrier Penetration

The compound's TPSA of 47.6 Ų, XLogP3 of 2.9, and balanced hydrogen bond donor/acceptor ratio (1 HBD, 3 HBA) align with the CNS MPO sweet spot for passive brain penetration [1]. Its 2-methylbenzamide core provides a metabolically stable amide linkage without the excessive electron density that accelerates oxidative metabolism in para-alkoxy analogs. The dual ortho-methoxy arrangement offers a unique hydrogen-bond acceptor topology for engaging CNS targets such as sigma receptors, dopamine D3 receptors, or G-protein-coupled receptors implicated in neuropsychiatric disorders [2]. This profile differentiates it from more lipophilic analogs (e.g., 3,5-bis(trifluoromethyl) congener) that carry higher off-target risk, and from more polar analogs (e.g., 5-chloro-2-methoxy variant) whose elevated TPSA may reduce brain exposure.

Structure-Activity Relationship (SAR) Probe for Benzamide Binding Pockets: Defined ortho-Methoxy Geometry as a Spatial Constraint Tool

The fixed ortho-methoxy substitution on both the terminal phenyl ring and the benzylic carbon creates a spatially defined hydrogen-bond acceptor pair that can be exploited to map binding pocket geometry in target proteins [1]. When used alongside the meta-methoxy positional isomer (CAS 1797722-84-9), the differential biological activity directly reports on the tolerance of the binding site for ortho versus meta acceptor placement. This makes the compound a valuable SAR probe for benzamide-binding targets including but not limited to hedgehog pathway components, where published data demonstrate that methoxy positional shifts produce nanomolar-to-micromolar shifts in inhibitory potency [2].

Physicochemical Benchmarking in Benzamide Library Design: Baseline Compound for Evaluating Substituent Effects on Drug-Likeness

With its moderate lipophilicity (XLogP3 2.9), uncharged state at physiological pH, and conformer-friendly rotatable bond count of 6, the target compound serves as a well-balanced reference point in benzamide library design [1]. Its 2-methyl substituent provides a defined electron-donating baseline (Hammett σortho ≈ –0.17) that can be systematically varied to explore electronic effects on target engagement and metabolic stability [2]. When compared head-to-head with the 2-fluoro analog (σortho ≈ +0.06) or the 4-ethoxy analog (σpara ≈ –0.24), the differential biological and ADME outcomes isolate the contribution of electronic modulation to the overall pharmacological profile. This application is particularly relevant for industrial medicinal chemistry teams optimizing benzamide lead series.

Racemic Probe Compound for Stereochemistry-Dependent Pharmacology Studies

The compound contains one undefined stereocenter at the benzylic carbon, meaning it is supplied as a racemic mixture [1]. This feature enables its use as a screening tool to detect stereochemistry-dependent biological activity: if the racemate shows promising target engagement, chiral separation can yield two enantiomers for further profiling. This is a common strategy in early-stage drug discovery for identifying eutomers and distomers. The racemic nature also provides a built-in control for assays where stereochemical purity is not the initial priority, reducing procurement complexity compared to single-enantiomer benzamide analogs that may require asymmetric synthesis.

Quote Request

Request a Quote for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.